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Technical Guide: Chemical Properties of Ethyl 2,4-dichlorooctanoate

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Compound of Interest

Compound Name: Ethyl 2,4-dichlorooctanoate

Cat. No.: B15430085

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Disclaimer: Direct experimental data for **Ethyl 2,4-dichlorooctanoate** is not readily available in published scientific literature. The following information is a predictive guide based on the known properties of isomeric compounds, such as Ethyl 6,8-dichlorooctanoate, and general principles of organic chemistry. This guide is intended for researchers, scientists, and drug development professionals and should be used for informational purposes. All predicted data requires experimental verification.

Predicted Chemical and Physical Properties

The chemical and physical properties of **Ethyl 2,4-dichlorooctanoate** are predicted based on the known values for Ethyl 6,8-dichlorooctanoate and other related chlorinated esters. The presence of chlorine atoms on the second and fourth carbons is expected to influence the molecule's polarity, boiling point, and density.



Property	Predicted Value	Notes
Molecular Formula	C10H18Cl2O2	
Molecular Weight	241.15 g/mol	Calculated based on the molecular formula.
Appearance	Colorless to pale yellow liquid	Based on analogous chlorinated esters.
Boiling Point	~115-125 °C at reduced pressure	Predicted to be slightly different from isomers like Ethyl 6,8-dichlorooctanoate due to the positions of the chlorine atoms affecting intermolecular forces.
Density	~1.1 g/mL	The positions of the chlorine atoms closer to the ester group might slightly increase the density compared to isomers with chlorine atoms further down the chain.
Solubility	Soluble in organic solvents (e.g., ethanol, diethyl ether, dichloromethane). Insoluble in water.	Typical for medium-chain fatty acid esters.
Refractive Index	~1.46	Based on similar chlorinated alkyl esters.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of related compounds and established principles of NMR and mass spectrometry.

Predicted ¹H NMR Spectrum



The proton NMR spectrum of **Ethyl 2,4-dichlorooctanoate** is expected to show distinct signals for the protons in the ethyl group and the octanoate chain. The chemical shifts of protons on carbons bearing chlorine atoms (C2 and C4) will be significantly downfield.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.2	Quartet	2H	-OCH ₂ CH ₃
~4.5	Triplet	1H	-CHCI- (C2)
~4.1	Multiplet	1H	-CHCI- (C4)
~2.2	Multiplet	2H	-CH ₂ - (C3)
~1.2-1.8	Multiplet	6H	-CH ₂ - (C5, C6, C7)
~1.3	Triplet	3H	-OCH ₂ CH ₃
~0.9	Triplet	3H	-CH₃ (C8)

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will show ten distinct signals. The carbons attached to the chlorine atoms (C2 and C4) and the carbonyl carbon (C1) will have the most downfield chemical shifts.



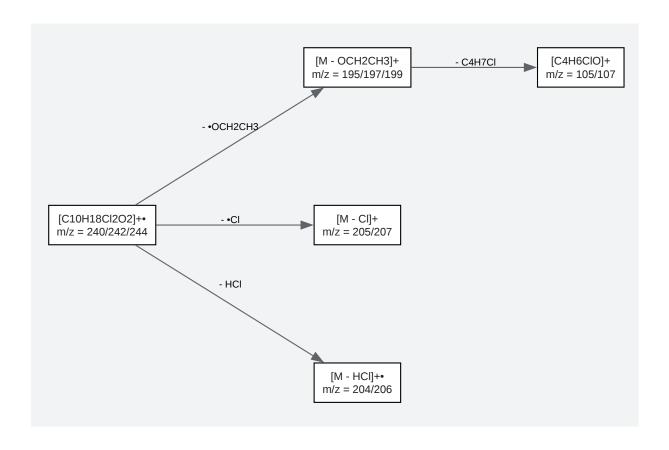
Chemical Shift (ppm)	Assignment
~168	C1 (C=O)
~62	-OCH₂CH₃
~60	C2 (-CHCI-)
~58	C4 (-CHCI-)
~35	C3
~31	C5
~28	C6
~22	C7
~14	-OCH ₂ CH ₃
~13	C8

Predicted Mass Spectrum and Fragmentation

The electron ionization mass spectrum of **Ethyl 2,4-dichlorooctanoate** is expected to show a molecular ion peak ([M]⁺) and characteristic isotopic peaks for the two chlorine atoms ([M+2]⁺ and [M+4]⁺). Key fragmentation pathways are predicted to involve the loss of the ethoxy group, chlorine atoms, and cleavage of the carbon chain.

Predicted Key Fragmentation Pathways:





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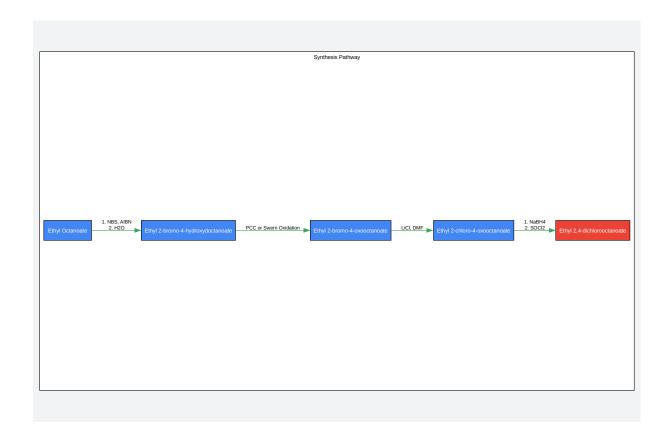
Caption: Predicted major fragmentation pathways for **Ethyl 2,4-dichlorooctanoate**.

Proposed Synthesis and Experimental Protocol

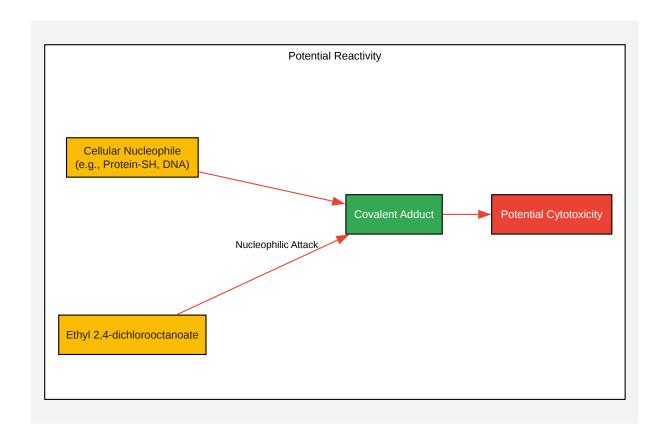
A plausible synthetic route to **Ethyl 2,4-dichlorooctanoate** involves the selective dichlorination of ethyl octanoate. Direct chlorination of the ester can be challenging to control and may yield a mixture of products. A more controlled approach would involve the synthesis of a precursor with functionalities that direct chlorination to the desired positions. One possible, though multi-step, conceptual pathway is outlined below.

Conceptual Synthesis Workflow









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